dictyosphaeric acid B

antibacterial screening zone of inhibition negative control

Dictyosphaeric acid B is a polyketide-derived decalactone natural product first isolated from a previously undescribed marine Penicillium sp. (isolate F01V25, later taxonomically designated Penicillium dravuni) obtained from the green alga Dictyosphaeria versluyii collected near Dravuni, Fiji.

Molecular Formula C22H26O9
Molecular Weight 434.4 g/mol
Cat. No. B1259292
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namedictyosphaeric acid B
Synonymsdictyosphaeric acid B
Molecular FormulaC22H26O9
Molecular Weight434.4 g/mol
Structural Identifiers
SMILESCC1CCCC(C2(C3C(C(CC2=O)O)OC(=C3C(=O)O1)C=CC=CC=CC(=O)O)O)O
InChIInChI=1S/C22H26O9/c1-12-7-6-9-15(24)22(29)16(25)11-13(23)20-19(22)18(21(28)30-12)14(31-20)8-4-2-3-5-10-17(26)27/h2-5,8,10,12-13,15,19-20,23-24,29H,6-7,9,11H2,1H3,(H,26,27)/b3-2+,8-4+,10-5+/t12-,13-,15+,19-,20-,22-/m0/s1
InChIKeyOAVFOGVWUAUSDJ-FQYKNUEKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dictyosphaeric Acid B Procurement Guide: Chemically Defined Negative Control for Decalactone Antibacterial SAR


Dictyosphaeric acid B is a polyketide-derived decalactone natural product first isolated from a previously undescribed marine Penicillium sp. (isolate F01V25, later taxonomically designated Penicillium dravuni) obtained from the green alga Dictyosphaeria versluyii collected near Dravuni, Fiji [1]. The compound possesses a highly oxygenated tricyclic core comprising a decalactone, a dihydrofuran, and a cyclohexanone unit, appended with a conjugated triene carboxylic acid side chain [1][2]. It belongs to an exceptionally rare carbon skeleton class shared only with its co-isolated congener dictyosphaeric acid A and the colletofragarones A1/A2 from the phytopathogenic fungus Colletotrichum fragariae [1][2]. Critically, dictyosphaeric acid B carries a hydrated C-2 position (molecular formula C₂₂H₂₆O₉ vs. C₂₂H₂₄O₈ for dictyosphaeric acid A) and features six stereogenic centers (five contiguous)—one more than dictyosphaeric acid A—and this structural divergence abolishes the α,β-unsaturated ketone motif, rendering dictyosphaeric acid B completely inactive in all antimicrobial screens reported to date [1][2].

Negative control for decalactone antibacterial SAR studies
Hydrated C-2 reported to eliminate α,β-unsaturated ketone pharmacophore
Currently available only via fermentation and isolation from Penicillium dravuni

Why Dictyosphaeric Acid B Cannot Be Substituted with Dictyosphaeric Acid A or Other Decalactones in Structure–Activity Relationship Studies


Dictyosphaeric acids A and B are co-isolated from the same fermentation and share an identical carbon skeleton, yet they display diametrically opposed biological profiles: dictyosphaeric acid A exhibits weak but measurable Gram-positive antibacterial activity, while dictyosphaeric acid B is devoid of any antimicrobial effect under identical assay conditions [1]. This functional divergence is anchored in a single structural determinant—the hydration state of the C-2 position—which inactivates the α,β-unsaturated ketone electrophile essential for antibacterial pharmacophore activity in this class [2]. The only other natural products containing the same tricyclic decalactone framework, the colletofragarones A1 and A2, lack the carboxylic acid side chain and display a distinct hydroxylation pattern, precluding their use as direct substitutes [1][2]. Consequently, generic replacement of dictyosphaeric acid B with any in-class analog—including dictyosphaeric acid A—would introduce confounding biological activity and undermine the validity of negative-control experiments, pharmacophore mapping studies, and mechanistic investigations that rely on the compound's confirmed bio-silent profile.

Dictyosphaeric acid A carries antimicrobial activity and may confound negative-control experiments.
Colletofragarones lack the carboxylic acid side chain, altering scaffold recognition and SAR interpretation.
Generic decalactones may retain α,β-unsaturation or differ in stereochemical array, introducing uncontrolled variables.

Quantitative Comparative Evidence for Dictyosphaeric Acid B: Bioactivity, Structural, and Synthetic Differentiation Data


Antimicrobial Activity: Dictyosphaeric Acid B Is Completely Inactive Whereas Dictyosphaeric Acid A Exhibits Dose-Defined Gram-Positive Inhibition

In the sole primary bioactivity evaluation reported, dictyosphaeric acid A (1) and dictyosphaeric acid B (2) were tested head-to-head at 50 µg/well in agar diffusion assays against a panel of clinically relevant Gram-positive bacteria and one fungal pathogen [1]. Dictyosphaeric acid A produced measurable zones of inhibition against all Gram-positive strains tested, whereas dictyosphaeric acid B showed no detectable antibacterial or antifungal activity at the identical 50 µg/well dose [1]. The co-isolated anthraquinone carviolin (3) also lacked antimicrobial activity, even at 200 µg, confirming that the observed activity of acid A is compound-specific and not a matrix artifact [1].

Antimicrobial Activity
Head-to-head
Acid B: No inhibition detected (50 µg/well)
Acid A: 11–12 mm zones vs MSSA/MRSA
Supports negative-control validation for SAR campaigns.
Agar diffusion assay; multi-strain panel.
antibacterial screening zone of inhibition negative control

Pharmacophore Determinant: Hydration of the α,β-Unsaturated Ketone in Dictyosphaeric Acid B Abolishes the Antibacterial Pharmacophore Present in Acid A

Dictyosphaeric acid B differs from dictyosphaeric acid A by formal addition of H₂O across the C-2 ketone, yielding a molecular formula of C₂₂H₂₆O₉ compared to C₂₂H₂₄O₈ for acid A [1]. This hydration saturates the α,β-unsaturated ketone system—a recognized Michael acceptor electrophile—which has been explicitly proposed by Barfoot et al. as the antibacterial pharmacophore of dictyosphaeric acid A [2]. The ¹H NMR olefinic region of acid B is simplified relative to acid A, consistent with the loss of one double bond, and the COSY spectrum confirms that H-1 is no longer coupled to an olefinic methine [1]. The resulting loss of antibacterial activity in acid B provides negative corroboration that the electrophilic enone motif is essential for target engagement in this natural product class [2].

Pharmacophore Status
Class-level
α,β-Unsaturated ketone: Absent (hydrated C-2) → inactive
Supports pharmacophore deconvolution studies.
NMR evidence; enone hypothesis from synthetic work.
pharmacophore mapping structure–activity relationship Michael acceptor

Stereochemical Complexity: Dictyosphaeric Acid B Possesses Six Stereogenic Centers Versus Five in Dictyosphaeric Acid A

The relative stereochemistry of both dictyosphaeric acids was established using the J-based configuration analysis method combined with ROE and NOE correlations [1]. Dictyosphaeric acid A contains five stereogenic centers, four of which are contiguous; dictyosphaeric acid B contains six stereogenic centers, five of which are contiguous [2]. The additional stereocenter in acid B arises from the hydrated C-2 position, which introduces a new defined configuration absent in acid A. This increased stereochemical density places dictyosphaeric acid B among the more stereochemically complex members of the decalactone natural product family [1][2].

Stereochemical Complexity
Reported
Acid B: 6 centers, 5 contiguous
Acid A: 5 centers, 4 contiguous
Higher stereochemical benchmark for synthesis methodology.
Relative configuration established; absolute undetermined.
stereochemical complexity synthetic challenge natural product diversity

Synthetic Accessibility Gap: Total Synthesis of Dictyosphaeric Acid A Has Been Achieved; No Total Synthesis of Dictyosphaeric Acid B Has Been Reported

The first synthetic route to the tricyclic core of the dictyosphaeric acids was reported by Barfoot et al. in 2008, establishing a 9-step sequence from (S)-(−)-4-(tert-butyldimethylsilyloxy)cyclohexenone featuring a ring-closing metathesis to form a 13-membered macrolactone and a doubly tethered intramolecular Michael addition [2]. In 2010, Burns et al. completed the first total synthesis and structural reassignment of (+)-dictyosphaeric acid A using a tandem intramolecular Michael addition/alkene migration strategy [3]. To date, no total synthesis of dictyosphaeric acid B has been disclosed in the primary literature or patent record, despite its structural relationship to the fully synthesized acid A [3].

Synthetic Accessibility
Context-dependent
Acid B: No total synthesis reported
Acid A: Total synthesis (Burns 2010)
Sourcing limited to natural product isolation.
Fermentation/isolation from Penicillium dravuni.
total synthesis synthetic availability natural product sourcing

Spectroscopic Identity Confirmation: Orthogonal UV–Vis and Optical Rotation Signatures Distinguish Dictyosphaeric Acid B from Dictyosphaeric Acid A

Dictyosphaeric acids A and B exhibit clearly resolved spectroscopic signatures that enable unambiguous identity confirmation and purity assessment upon receipt. Dictyosphaeric acid A displays a UV λmax at 336 nm (log ε 4.09) and an optical rotation of [α]D +126° (c 0.210, MeOH), whereas dictyosphaeric acid B shows a bathochromically shifted λmax at 346 nm (log ε 4.13) with an additional shoulder at 280 nm, and a markedly lower optical rotation of [α]D +76° (c 0.025, MeOH) [1]. The ¹H NMR olefinic region of acid B is simplified relative to acid A, and the molecular ion [M+H]⁺ by FTICR-MS appears at m/z 435.16516 (calcd for C₂₂H₂₇O₉, 435.16496) for acid B versus m/z 417.15449 (calcd for C₂₂H₂₅O₈, 417.15440) for acid A, confirming the +18 Da mass shift consistent with hydration [1].

Spectroscopic Identity
Analytical context
UV λmax 346 nm, [α]D +76°, HRMS m/z 435.16516
Enables identity confirmation upon procurement.
Clear differentiation from acid A; orthogonal parameters.
quality control spectroscopic fingerprinting compound authentication

Validated Application Scenarios for Dictyosphaeric Acid B in Antibacterial Drug Discovery and Chemical Biology


Negative Control for Antibacterial Structure–Activity Relationship (SAR) Studies Targeting the Dictyosphaeric Acid Pharmacophore

Investigators seeking to map the structural determinants of antibacterial activity within the dictyosphaeric acid–colletofragarone chemotype require a congener that is structurally as close as possible to the active lead (dictyosphaeric acid A) yet biologically inert. Dictyosphaeric acid B fulfills this role precisely: it shares the identical tricyclic core and triene side chain as dictyosphaeric acid A but carries a hydrated C-2 that eliminates the α,β-unsaturated ketone electrophile [1][2]. In direct comparative agar diffusion assays at 50 µg/well, acid B shows no activity against MSSA, MRSA, VRE, or C. albicans, whereas acid A produces measurable zones of inhibition (11–12 mm) against the staphylococcal strains [1]. This validated inactivity profile makes acid B the negative control of choice for any SAR campaign where the biological readout must be attributed specifically to the enone pharmacophore rather than to general membrane perturbation or non-specific effects of the decalactone scaffold.

Pharmacophore Deconvolution: Isolating the Contribution of the α,β-Unsaturated Ketone from Scaffold Contributions

The α,β-unsaturated ketone (enone) in dictyosphaeric acid A has been hypothesized to serve as the key Michael acceptor pharmacophore responsible for covalent target engagement in Gram-positive bacteria [2]. Dictyosphaeric acid B, formally the hydrated analog lacking this enone, provides a chemically precise tool for testing this hypothesis. By comparing the proteomic reactivity profiles, target engagement signatures, or downstream pathway activation of acid A versus acid B, researchers can deconvolute pharmacophore-driven effects from scaffold-driven effects. The quantitative head-to-head bioactivity data (acid A active at 50 µg/well; acid B completely inactive at the same dose [1]) provide the requisite baseline confidence that any differential signal in such experiments is attributable to the enone motif.

Benchmark Target for Stereochemically Demanding Total Synthesis Methodology Development

With six stereogenic centers—five of which are contiguous—dictyosphaeric acid B presents a higher stereochemical complexity than its fully synthesized counterpart dictyosphaeric acid A (five stereocenters, four contiguous) [1][2]. No total synthesis of acid B has been reported, despite the successful completion of acid A by Burns et al. in 2010 [3]. For synthetic methodology groups specializing in polyketide natural products, medium-ring lactone construction, or stereocontrolled hydration/oxidation sequences, dictyosphaeric acid B represents an unsolved target of moderate molecular weight (434 Da) that would rigorously test the scope and stereochemical fidelity of new synthetic methods. Procuring an authenticated natural sample is an essential prerequisite for establishing the correct relative (and ultimately absolute) stereochemistry against which any synthetic material must be validated.

Natural Product Library Screening Standard for Decalactone Chemotype Integrity

Organizations curating marine-derived or fungal natural product libraries for phenotypic or target-based screening require authenticated, structurally characterized standards for each chemotype in their collection. Dictyosphaeric acid B, with its distinctive spectroscopic signature (UV λmax 346 nm, [α]D +76°, HRMS [M+H]⁺ 435.16516 [1]), provides an unambiguous reference point for the bio-silent decalactone subclass. Its presence in a screening library enables the identification of hits that are active despite lacking the canonical enone pharmacophore, flagging potential novel chemotypes or resistance-breaking mechanisms. Furthermore, the confirmed absence of antimicrobial activity in acid B [1] ensures that any hit originating from a library well containing this compound can be unambiguously attributed to a co-occurring metabolite rather than to the decalactone itself.

Application
Selection Property
Validation Focus
Negative-control for decalactone SAR
Reported bio-silent antimicrobial profile
Absence of activity against Gram-positive panel
Pharmacophore deconvolution
Hydrated C-2 (enone absent)
Target engagement differential vs enone-containing analog
Total synthesis benchmark
High stereochemical complexity
Relative configuration validation against natural isolate
Natural product library standard
Spectroscopic identity fingerprint
Chemotype authentication and hit attribution
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